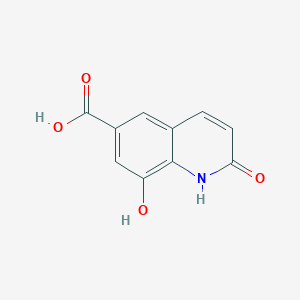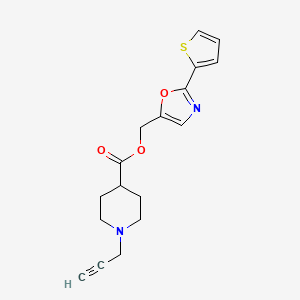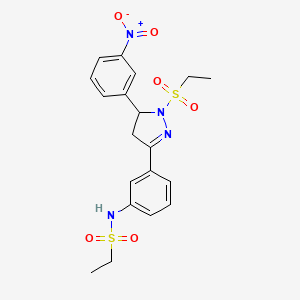
2,8-ジヒドロキシキノリン-6-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dihydroxy-quinoline-6-carboxylic acid is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular structure of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, a related compound, has been characterized by FT-IR, FT-Raman, and DFT computations .
Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The yield of a related compound was 51.3% .
Physical and Chemical Properties Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The physical and spectral data of a related compound have been characterized .
科学的研究の応用
C10H7NO4\mathrm{C_{10}H_7NO_4}C10H7NO4
および約205.17 g/molの分子量 . さて、その多様な科学研究への応用を探ってみましょう。分析化学
キナルジン酸は、高速液体クロマトグラフィー(HPLC)やキャピラリー電気泳動(CE)などの分析方法に用いられてきました。その独特の特性により、金属イオンや有機化合物など、さまざまな分析物の感度良く検出と定量が可能です。
要約すると、2,8-ジヒドロキシキノリン-6-カルボン酸は、金属配位、抗酸化活性、薬剤開発、蛍光、分析化学など、科学研究において多面的な役割を果たしています。 その汎用性は、さまざまな分野にわたる調査を継続的に促しており、研究者はその潜在能力を最大限に引き出すための新しい応用を探求しています . 特定の側面の詳細を知りたい場合は、お気軽にお問い合わせください。
作用機序
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline derivatives have been reported to exhibit anti-hiv activity , suggesting that they may interact with viral proteins or enzymes to inhibit viral replication.
Biochemical Pathways
It’s known that the biosynthesis of some quinoline derivatives proceeds via kynurenine and 3-hydroxykynurenin .
Result of Action
Quinoline derivatives have been reported to exhibit anti-hiv activity , suggesting that they may inhibit viral replication at the cellular level.
Safety and Hazards
将来の方向性
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, there is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .
生化学分析
Biochemical Properties
2,8-Dihydroxy-quinoline-6-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests that 2,8-Dihydroxy-quinoline-6-carboxylic acid may play a role in modulating metabolic processes.
Cellular Effects
The effects of 2,8-Dihydroxy-quinoline-6-carboxylic acid on cells are not fully understood. It has been suggested that it may influence cell function by affecting metabolic pathways. For example, it has been reported to inhibit gluconeogenesis in perfused livers , which could have significant effects on cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes
Metabolic Pathways
2,8-Dihydroxy-quinoline-6-carboxylic acid is believed to be involved in certain metabolic pathways. For instance, it has been reported to inhibit the oxidation of various substrates in rat liver mitochondria , suggesting that it may interact with enzymes or cofactors involved in these metabolic processes.
特性
IUPAC Name |
8-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-4-6(10(14)15)3-5-1-2-8(13)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBVFFWDIHUQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone](/img/structure/B2438286.png)
![(3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2438287.png)


![ethyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2438292.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)





![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
